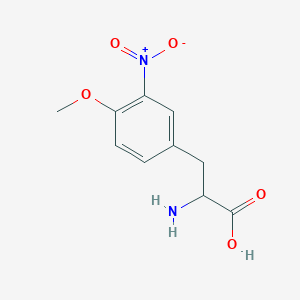
2-amino-3-(4-methoxy-3-nitrophenyl)propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-amino-3-(4-methoxy-3-nitrophenyl)propanoic acid is an organic compound with the molecular formula C10H12N2O5 It is a derivative of phenylalanine, an amino acid, and features a nitro group and a methoxy group on the aromatic ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-3-(4-methoxy-3-nitrophenyl)propanoic acid typically involves the nitration of 4-methoxyphenylalanine. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to avoid over-nitration. The reaction is followed by purification steps such as recrystallization to obtain the desired product in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the production process.
化学反応の分析
Types of Reactions
2-amino-3-(4-methoxy-3-nitrophenyl)propanoic acid can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Oxidation: The methoxy group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or sulfonation, under appropriate conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas and palladium on carbon (Pd/C) catalyst.
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Substitution: Halogens (e.g., chlorine or bromine) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).
Major Products Formed
Reduction: 2-amino-3-(4-methoxy-3-aminophenyl)propanoic acid.
Oxidation: 2-amino-3-(4-carboxy-3-nitrophenyl)propanoic acid.
Substitution: 2-amino-3-(4-methoxy-3-halophenyl)propanoic acid.
科学的研究の応用
2-amino-3-(4-methoxy-3-nitrophenyl)propanoic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound can be used in studies related to enzyme-substrate interactions and protein engineering.
Industry: The compound can be used in the production of dyes, pigments, and other specialty chemicals.
作用機序
The mechanism of action of 2-amino-3-(4-methoxy-3-nitrophenyl)propanoic acid depends on its interaction with specific molecular targets. For instance, in biological systems, it may act as an inhibitor or activator of certain enzymes by binding to their active sites. The presence of the nitro and methoxy groups can influence its binding affinity and specificity, thereby modulating its biological effects.
類似化合物との比較
Similar Compounds
2-amino-3-(4-nitrophenyl)propanoic acid: Lacks the methoxy group, which may affect its reactivity and biological activity.
2-amino-3-(4-methoxyphenyl)propanoic acid: Lacks the nitro group, which may result in different chemical and biological properties.
2-amino-3-(4-hydroxy-3-nitrophenyl)propanoic acid: The hydroxy group can introduce additional hydrogen bonding interactions, influencing its solubility and reactivity.
Uniqueness
2-amino-3-(4-methoxy-3-nitrophenyl)propanoic acid is unique due to the presence of both the nitro and methoxy groups on the aromatic ring. This combination of functional groups can result in distinct chemical reactivity and biological activity compared to similar compounds. The methoxy group can enhance the compound’s solubility in organic solvents, while the nitro group can participate in redox reactions, making it a versatile compound for various applications.
特性
IUPAC Name |
2-amino-3-(4-methoxy-3-nitrophenyl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O5/c1-17-9-3-2-6(4-7(11)10(13)14)5-8(9)12(15)16/h2-3,5,7H,4,11H2,1H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZNPRACFHIBIGU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CC(C(=O)O)N)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![(E)-N-(4-chloro-2-nitrophenyl)-3-[2-[(2-chlorophenyl)methoxy]naphthalen-1-yl]-2-cyanoprop-2-enamide](/img/structure/B2479005.png)
![Methyl 4-[[4-[[2-oxo-5-(trifluoromethyl)pyridin-1-yl]methyl]benzoyl]amino]benzoate](/img/structure/B2479006.png)
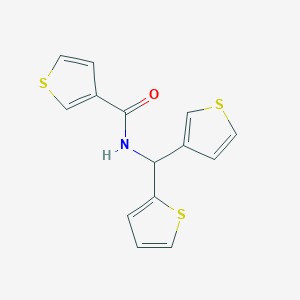

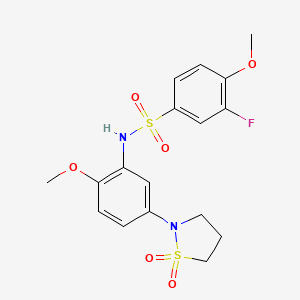
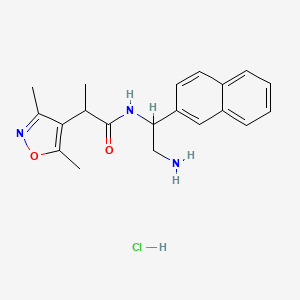
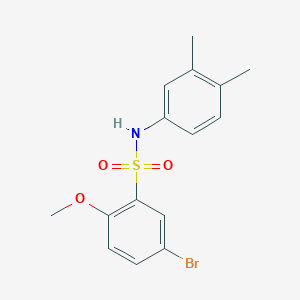
![2-[3-(benzenesulfonyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide](/img/structure/B2479022.png)
![2-((6,8-dimethyl-5,7-dioxo-2-(thiophen-2-yl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(naphthalen-1-yl)acetamide](/img/new.no-structure.jpg)
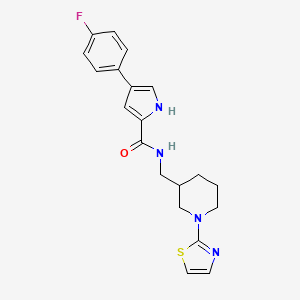

![Tert-butyl 3-[(5-chloropyrazine-2-carbonyl)amino]piperidine-1-carboxylate](/img/structure/B2479026.png)
![2-{[(5-Methyl-1,2-oxazol-3-yl)methyl]sulfanyl}benzoic acid](/img/structure/B2479027.png)
![2-Chloro-N-methyl-N-[1-(4-sulfamoylphenyl)ethyl]acetamide](/img/structure/B2479028.png)
